molecular formula C8H12BFN2O2 B14070470 (2-(Ethyl(methyl)amino)-5-fluoropyridin-4-yl)boronic acid

(2-(Ethyl(methyl)amino)-5-fluoropyridin-4-yl)boronic acid

Cat. No.: B14070470
M. Wt: 198.00 g/mol
InChI Key: DLSGCVOWUILRDV-UHFFFAOYSA-N
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Description

(2-(Ethyl(methyl)amino)-5-fluoropyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Ethyl(methyl)amino)-5-fluoropyridin-4-yl)boronic acid typically involves the hydroboration of an appropriate pyridine derivative. The process generally includes the addition of a boron-hydrogen bond across an unsaturated bond, such as an alkene or alkyne . This reaction is often catalyzed by transition metals like palladium or nickel, which facilitate the formation of the boronic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

(2-(Ethyl(methyl)amino)-5-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions often involve mild temperatures and neutral to slightly acidic pH to maintain the stability of the boronic acid group .

Major Products Formed

The major products formed from these reactions include boronic esters, boranes, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Ethyl(methyl)amino)-5-fluoropyridin-4-yl)boronic acid is unique due to its specific structure, which combines a fluorinated pyridine ring with an ethyl(methyl)amino group. This unique combination enhances its reactivity and selectivity in chemical reactions, making it a valuable reagent in both academic and industrial research .

Properties

Molecular Formula

C8H12BFN2O2

Molecular Weight

198.00 g/mol

IUPAC Name

[2-[ethyl(methyl)amino]-5-fluoropyridin-4-yl]boronic acid

InChI

InChI=1S/C8H12BFN2O2/c1-3-12(2)8-4-6(9(13)14)7(10)5-11-8/h4-5,13-14H,3H2,1-2H3

InChI Key

DLSGCVOWUILRDV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1F)N(C)CC)(O)O

Origin of Product

United States

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